LogP Difference Between Positional Isomers
Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate (target) and its positional isomer Potassium 2-(4-(trifluoromethyl)pyridin-2-yl)acetate differ dramatically in calculated octanol-water partition coefficient (LogP). The target compound records a LogP of +1.35, while the isomer records a LogP of –2.60, both derived from the same computational platform (Leyan product database) . This 3.95 log-unit gap is a direct consequence of the different juxtaposition of the electron-withdrawing CF3 group and the ionized carboxylate, altering the overall molecular dipole and hydrogen-bonding capacity. For drug discovery programs, such a difference implies that the target compound will exhibit substantially higher membrane permeability and potentially different tissue distribution, whereas the isomer's negative LogP would favor aqueous solubility and limited passive diffusion .
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 1.3467 |
| Comparator Or Baseline | Potassium 2-(4-(trifluoromethyl)pyridin-2-yl)acetate (CAS 1923238-84-9): LogP = -2.6032 |
| Quantified Difference | ΔLogP ≈ 3.95 (approximately 8,900-fold difference in theoretical partition ratio) |
| Conditions | Computationally derived LogP values from identical vendor platform (Leyan) using consistent algorithm |
Why This Matters
A >3.9 log-unit LogP difference translates to vastly different behavior in biological membranes and extraction protocols, making the two isomers non-interchangeable in any assay or synthesis requiring consistent lipophilicity.
